2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid

Description

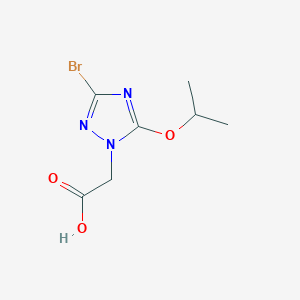

2-(3-Bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is a triazole-derived carboxylic acid characterized by a 1,2,4-triazole core substituted at the N-1 position with an acetic acid group, at position 3 with a bromine atom, and at position 5 with an isopropoxy group. This compound combines halogenation and alkoxylation, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

2-(3-bromo-5-propan-2-yloxy-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O3/c1-4(2)14-7-9-6(8)10-11(7)3-5(12)13/h4H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHVNAXMHHACTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NN1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Etherification: The brominated triazole is reacted with isopropanol in the presence of a base like potassium carbonate to introduce the propan-2-yloxy group.

Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-brominated products.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The triazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for formulating active ingredients in crop protection products.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the bromine atom and propan-2-yloxy group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Triazole Core

2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic Acid (CID 86208004)

- Structure : Bromine at position 3, acetic acid at N-1.

- Key Differences : Lacks the isopropoxy group at position 4.

- Impact: The absence of the electron-donating isopropoxy group reduces steric bulk and alters electronic effects. This compound’s SMILES string (C1=NC(=NN1CC(=O)O)Br) highlights its simpler substitution pattern .

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Chlorine at position 3, acetic acid at N-1.

- Key Differences : Chlorine replaces bromine; smaller atomic radius and lower electronegativity.

- The smaller size may improve solubility but decrease lipophilicity .

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Methyl group at position 3, acetic acid at N-1.

- Key Differences : Electron-donating methyl substituent instead of bromine.

- Impact : Increased electron density on the triazole ring, reducing electrophilic reactivity. The methyl group enhances lipophilicity but may decrease metabolic stability. Synthesized via a continuous-flow method with 98% yield, highlighting superior efficiency compared to batch processes for brominated analogues .

2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Phenyl group at position 3, acetic acid at N-1.

- The phenyl group may enhance binding to aromatic residues in biological targets .

Alkoxy-Substituted Analogues

(5-{3-[4-(2-Bromo-5-fluorophenoxy)-1-piperidinyl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic Acid

- Structure: Bromo-fluorophenoxy-piperidine-oxazole-tetrazole-acetic acid hybrid.

- Key Differences: Complex polyheterocyclic structure with a phenoxy-piperidine moiety.

- Impact: The extended conjugation and bulky substituents likely reduce solubility but enhance target specificity.

Biological Activity

2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological processes. The presence of bromine and isopropoxy groups contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrN₃O₂ |

| Molecular Weight | 204.05 g/mol |

| CAS Number | 1674389-80-0 |

| LogP | 1.765 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria. In vitro assays indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Antitumor Activity

Triazole derivatives have also been investigated for their antitumor properties. In particular, studies have shown that compounds containing triazole rings can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research indicates that similar triazole compounds exhibit cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with some showing synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The precise mechanism often involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in disease processes, including those related to cancer and infection.

- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways.

- DNA Interaction : Certain triazole derivatives have shown the ability to intercalate into DNA or affect its replication processes.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL, demonstrating significant antibacterial activity .

Case Study 2: Antitumor Evaluation

In a recent investigation, a series of triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating potent antitumor activity. Furthermore, combination therapy with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.